molecular formula C21H25ClN2O4S B2416036 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-06-8

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2416036
CAS No.: 921993-06-8
M. Wt: 436.95
InChI Key: AOPAXOIHKKHABR-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their antibacterial properties and are used in several antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzo[b][1,4]oxazepin-8-yl group indicates a cyclic structure with both oxygen and nitrogen atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

Benzenesulfonamide derivatives, including benzothiazole, benzotriazole, and benzenesulfonamide (BSAs), are high production volume chemicals used in industrial and household applications, leading to their presence in various environments. A study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine these compounds in particulate matter (PM10) of outdoor air samples, indicating the significance of these compounds in environmental monitoring and human exposure assessment (Maceira, Marcé, & Borrull, 2018).

Photodynamic Therapy for Cancer

The photophysical and photochemical properties of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been explored for their application in photodynamic therapy (PDT) for cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. The evaluation indicated significant activity against various cancer types, highlighting the potential of benzenesulfonamide derivatives in anticancer drug development (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Antimicrobial and Anti-HIV Activity

Research has also focused on the synthesis of primary and secondary benzenesulfonamides bearing oxadiazole moiety for their potential antimicrobial and anti-HIV activities. The synthesized compounds showed promising results in vitro, suggesting their application in developing new therapeutic agents against microbial infections and HIV (Iqbal, Zareef, Ahmed, Zaidi, Arfan, Shafique, & Al-Masoudi, 2006).

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Novel isoxazole-containing sulfonamides exhibited potent inhibitory properties against carbonic anhydrase II and VII, indicating their therapeutic potential in treating diseases related to enzyme dysregulation (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) can influence efficacy and stability. For instance, acidic conditions may alter solubility or protonate functional groups.

Remember, this compound’s precise mechanism awaits further investigation. Researchers are like detectives, piecing together clues to unravel the mystery! 🕵️‍♂️🔍 . If you have any more questions or need further details, feel free to ask!

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures in place. Without specific toxicity data for this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its potential biological activity, given the presence of the sulfonamide group. It could also involve exploring its synthesis and the physical and chemical properties in more detail .

Properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPAXOIHKKHABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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